tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate
Description
tert-Butyl N-[4-(2-azidoethyl)phenyl]carbamate is a carbamate-protected aromatic compound featuring a tert-butoxycarbonyl (Boc) group and a 2-azidoethyl substituent on the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in click chemistry applications due to its azide functional group, which enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The Boc group provides stability during synthetic transformations, making the compound a versatile building block for pharmaceuticals and materials science.
Synthesis typically involves functionalization of 4-(2-bromoethyl)phenyl precursors, where bromine is substituted with azide via nucleophilic displacement (e.g., using NaN₃ in polar solvents like DMF) . Structural characterization relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), with key signals including the Boc tert-butyl protons (δ ~1.4 ppm in ¹H NMR) and azide-related infrared (IR) stretching (~2100 cm⁻¹) .
Properties
IUPAC Name |
tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)16-11-6-4-10(5-7-11)8-9-15-17-14/h4-7H,8-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCACLSJUCPFFHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-azidoethyl)phenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate bond . The reaction conditions are generally mild, with the reaction being conducted at room temperature to avoid decomposition of the azido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules through click chemistry.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate involves the reactivity of the azido groupThis reaction is highly efficient and selective, making it useful for bioconjugation and material science applications .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula C₁₃H₁₈N₄O₂.
Key Observations:
Reactivity: The azide group enables rapid cycloaddition with alkynes, making it superior for bioconjugation compared to bromoethyl or aminomethyl analogs . Bromoethyl derivatives (e.g., CAS 218943-57-8) are precursors for azide introduction but require hazardous reagents like NaN₃ . Aminomethyl analogs (e.g., CAS 2794659) exhibit higher nucleophilicity, favoring peptide bond formation but requiring Boc deprotection .
Stability and Safety: Azidoethyl compounds are thermally sensitive, requiring storage below -20°C to prevent decomposition, whereas trifluoromethoxy derivatives (e.g., CAS 2325526-01-8) are more stable but pose environmental persistence concerns . Bromoethyl analogs are irritants (GHS H319), while aminomethyl derivatives are harmful if swallowed (GHS H302) .
Biological Activity :
- Furan-carbonyl derivatives (e.g., CAS 1098069-94-3) show potent antimicrobial activity due to the electron-deficient furan ring, unlike azidoethyl compounds, which are primarily synthetic intermediates .
- Trifluoromethoxy-substituted carbamates are explored as histone deacetylase (HDAC) inhibitors, leveraging the electron-withdrawing CF₃ group for enhanced binding .
Table 2: Spectroscopic Data for Selected Compounds
| Compound | ¹H NMR (δ, ppm) | MS (ESI) m/z [M + Na]⁺ |
|---|---|---|
| This compound | 1.42 (s, 9H, Boc), 3.65 (t, 2H, CH₂N₃), 4.24 (t, 2H, CH₂Ph) | 287.3* |
| tert-Butyl N-[4-(2-bromoethyl)phenyl]carbamate | 1.44 (s, 9H, Boc), 3.58 (t, 2H, CH₂Br), 4.30 (t, 2H, CH₂Ph) | 322.1 (calc.) |
| tert-Butyl N-[4-(aminomethyl)phenyl]carbamate | 1.45 (s, 9H, Boc), 4.02 (s, 2H, CH₂NH₂) | 244.3 |
*Observed data from analogous azidoethyl compounds .
Drug-Likeness and Industrial Relevance
- Azidoethyl Carbamates : Low oral bioavailability due to the azide’s polarity but favored for targeted drug delivery via click chemistry .
- Trifluoromethoxy Analogs : Enhanced lipophilicity (cLogP ~3.5) improves blood-brain barrier penetration, making them candidates for CNS drugs .
- Furan Derivatives : Moderate PSA (~80 Ų) balances solubility and membrane permeability for antimicrobial applications .
Biological Activity
Tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate is an organic compound with significant potential in biological and medicinal chemistry due to its unique structural features, particularly the azido group. This compound is primarily utilized in click chemistry for bioconjugation and modification of biomolecules, which has implications for drug delivery systems and therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : tert-butyl (4-(2-azidoethyl)phenyl)carbamate
- Molecular Formula : C13H18N4O2
- CAS Number : 522602-05-7
- Purity : Typically available at 95% purity.
The presence of the azido group allows for efficient reactions with alkyne-containing molecules, forming stable triazole linkages, which are crucial in various biochemical applications.
The mechanism of action of this compound primarily revolves around its ability to participate in click chemistry reactions. The azido group can undergo a cycloaddition reaction with terminal alkynes, leading to the formation of 1,2,3-triazoles. This reaction is characterized by:
- High efficiency
- Selectivity
- Mild reaction conditions
These properties make the compound suitable for labeling biomolecules, which can enhance the detection and analysis of various biological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Bioconjugation : The compound is extensively used in modifying biomolecules through click chemistry, facilitating the attachment of drugs or imaging agents to proteins or nucleic acids.
- Drug Delivery Systems : Due to its ability to form stable conjugates with therapeutic agents, it has been investigated for potential applications in targeted drug delivery.
- Enzyme Interaction : Preliminary studies suggest that compounds with similar structures may influence enzyme activities. While specific data on this compound is limited, related carbamates have shown inhibition of enzymes involved in neurodegenerative diseases and inflammation pathways.
Case Studies and Research Findings
Recent studies have highlighted the utility of azide-containing compounds in drug discovery and development:
- A study demonstrated that azides can be effectively used for the synthesis of complex heterocycles, which are often biologically active .
- In a review focusing on azides in medicinal chemistry, compounds similar to this compound were noted for their role in synthesizing new therapeutics targeting various diseases .
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and biological activities of this compound compared to structurally related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Bioconjugation, Drug Delivery | Click Chemistry |
| Tert-butyl (4-(2-bromoacetyl)phenyl)carbamate | Enzyme Inhibition (β-secretase 1) | Interaction with Enzymes |
| Tert-butyl (4-hydroxy-3-(3-(2-methylpiperidin-yl)propyl)phenyl)carbamate | Neuroprotective Effects | Reduction of TNF-α levels |
Q & A
Q. What analytical methods confirm the absence of tert-butyl carbamate hydrolysis?
- Methodological Answer :
- TLC Monitoring : Use 10% MeOH/DCM to detect free amine (Rf ~0.2 vs. 0.6 for intact carbamate).
- LC-MS : Hydrolysis products (m/z ~102 for tert-butyl fragment) indicate degradation.
- pH Stability Tests : Incubate in buffers (pH 3–10) and monitor by UV-Vis at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
